3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a fluoro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Sulfonylation: Introducing a sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.
Methylation: Adding a methyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl chloride groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted under hydrogenation conditions or using metal-acid combinations.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Amino Derivatives: Formed by reduction of the nitro group.
Scientific Research Applications
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can modify biological molecules or materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- 4-Trifluoromethylbenzene-1-sulfonyl chloride
Uniqueness
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C7H5ClFNO4S |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(9)2-5(15(8,13)14)3-7(4)10(11)12/h2-3H,1H3 |
InChI Key |
SOBOJKLINBCSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.